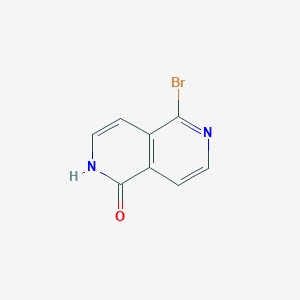

5-Bromo-2,6-naphthyridin-1(2H)-one

Description

5-Bromo-2,6-naphthyridin-1(2H)-one (CAS: 1260663-98-6) is a brominated heterocyclic compound featuring a naphthyridine core substituted with a bromine atom at position 5 and a lactam group at position 1. Its structure combines aromaticity with electron-deficient characteristics, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for further functionalization.

Properties

CAS No. |

1260663-98-6 |

|---|---|

Molecular Formula |

C8H5BrN2O |

Molecular Weight |

225.045 |

IUPAC Name |

5-bromo-5H-2,6-naphthyridin-1-one |

InChI |

InChI=1S/C8H5BrN2O/c9-7-5-1-4-11-8(12)6(5)2-3-10-7/h1-4,7H |

InChI Key |

VZRBETLDZYMDFC-UHFFFAOYSA-N |

SMILES |

C1=C2C(N=CC=C2C(=O)N=C1)Br |

Synonyms |

5-broMo-2,6-naphthyridin-1(2H)-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Brominated Heterocycles

Table 1: Key Structural and Functional Comparisons

Functional Analogues: Brominated Bioactive Molecules

(a) 5-Bromo-2'-deoxyuridine (BrdU)

- Role in Research : BrdU is a thymidine analog used to track DNA synthesis in cell proliferation assays (e.g., WST-8 and BrdU incorporation assays) . Unlike this compound, BrdU’s primary function is biological labeling rather than direct therapeutic activity.

- Radiolysis Behavior : Under γ-radiation in aqueous solutions, BrdU generates bromouracil and other degradation products, highlighting its instability under high-energy conditions . This contrasts with the stability of this compound in synthetic organic reactions.

(b) 5-Bromo-2,3-dimethylindole

- Synthetic Utility: Synthesized via Fischer indole synthesis using p-bromophenylhydrazine derivatives . The electron-rich indole core allows electrophilic substitution, whereas the electron-deficient naphthyridinone favors nucleophilic or metal-catalyzed reactions.

- Applications : Used in agrochemicals and optoelectronics, contrasting with this compound’s focus on medicinal chemistry.

(c) Polybrominated Naphthol Derivatives

- Bromination Patterns : Bromination of naphthol sulfonic acids in sulfuric or acetic acid yields tribrominated products (e.g., 2,4,5-tribromo derivatives) . These compounds exhibit distinct regioselectivity compared to the single bromine substitution in this compound.

- Industrial Use: Primarily employed in dye and pigment manufacturing, diverging from the pharmaceutical applications of the naphthyridinone derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.